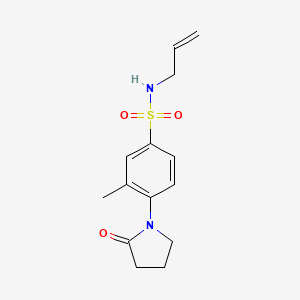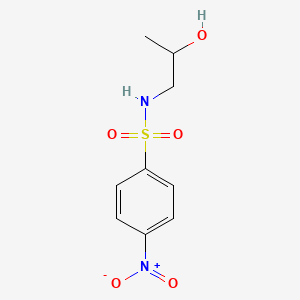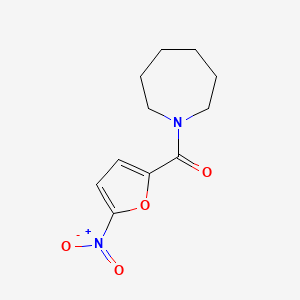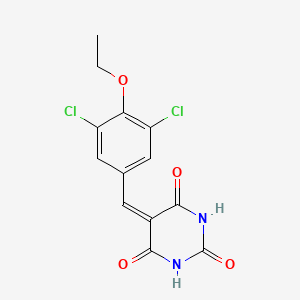
N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential physiological effects. In
Mechanism of Action
The mechanism of action of N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves inhibition of HDAC enzymes. HDACs are involved in the regulation of gene expression by removing acetyl groups from histones, which can lead to chromatin condensation and gene silencing. Inhibition of HDACs by compounds such as N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can lead to increased acetylation of histones, which can result in changes in gene expression and potentially therapeutic effects.
Biochemical and Physiological Effects:
N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have activity as an HDAC inhibitor in vitro, and studies have also suggested that it may have potential as an anti-cancer agent. In addition, this compound has been shown to have anti-inflammatory effects in animal models, which may make it of interest for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its potential as an HDAC inhibitor, which makes it of interest for the study of epigenetics and gene regulation. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in the laboratory. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for research on N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is the development of more potent and selective HDAC inhibitors based on this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and potentially in clinical trials. Other potential areas of research include the study of the anti-inflammatory effects of this compound and its potential as a treatment for inflammatory diseases. Overall, N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a compound of interest for its potential applications in scientific research, and further studies are needed to fully understand its potential.
Synthesis Methods
The synthesis of N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated through filtration and purification.
Scientific Research Applications
N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been studied for its potential applications in scientific research. This compound has been shown to have activity as a histone deacetylase (HDAC) inhibitor, which makes it of interest for the study of epigenetics and gene regulation. HDAC inhibitors are being investigated as potential treatments for a variety of diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
3-methyl-4-(2-oxopyrrolidin-1-yl)-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-3-8-15-20(18,19)12-6-7-13(11(2)10-12)16-9-4-5-14(16)17/h3,6-7,10,15H,1,4-5,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEWRZPXBPGOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC=C)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(2-oxopyrrolidin-1-yl)-N-(prop-2-en-1-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)
![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)

![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)

![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)

![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)
amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)